N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide
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Overview
Description
It is characterized by the presence of a fluorine atom, a hydrazinecarbonyl group, and a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with 3-aminobenzohydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with benzaldehyde in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbonyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazinecarbonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
- 3-FLUORO-N-(2-PROPYNYL)BENZAMIDE
- 3-BROMO-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
- 3-IODO-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Uniqueness
2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydrazinecarbonyl group.
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O2/c22-19-12-5-4-11-18(19)21(27)24-17-10-6-9-16(13-17)20(26)25-23-14-15-7-2-1-3-8-15/h1-14H,(H,24,27)(H,25,26)/b23-14+ |
InChI Key |
LBTSSLPOHNZTIL-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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